molecular formula C33H30ClNO7 B5236009 2-Phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5236009
M. Wt: 588.0 g/mol
InChI Key: RHLUIVIWLFASGJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenoxyethanol, chloro-benzodioxole, methoxybenzaldehyde, and other reagents. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or pyridine.

    Cyclization reactions: Employing acidic or basic conditions to form the quinoline ring.

    Esterification: To introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the quinoline ring.

    Substitution: The chloro group in the benzodioxole moiety can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives can:

    Inhibit enzymes: By binding to active sites.

    Interact with DNA: Intercalating between base pairs.

    Modulate receptors: Acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

What sets 2-Phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-phenoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClNO7/c1-19-30(33(37)40-13-12-39-23-6-4-3-5-7-23)31(24-16-28-29(17-25(24)34)42-18-41-28)32-26(35-19)14-21(15-27(32)36)20-8-10-22(38-2)11-9-20/h3-11,16-17,21,31,35H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUIVIWLFASGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4Cl)OCO5)C(=O)OCCOC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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